(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features an oxazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine: This compound shares a similar pyridine moiety and is studied for its corrosion inhibition properties.
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both oxazole and pyridine rings. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4S)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZWXYRFWPQSW-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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